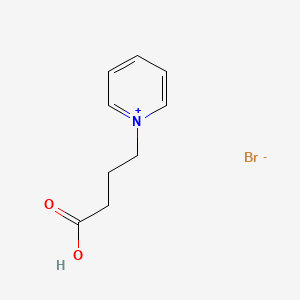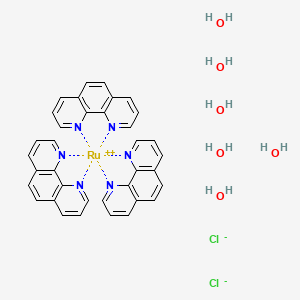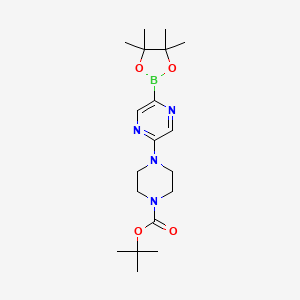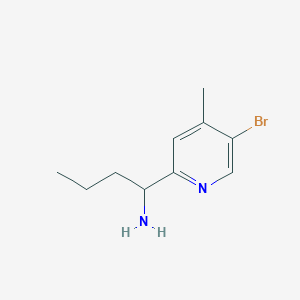![molecular formula C16H14N4O B12947059 N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide CAS No. 819858-19-0](/img/structure/B12947059.png)
N-(4-{[(2H-Benzimidazol-2-ylidene)methyl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide is a compound that features a benzimidazole moiety, which is a five-membered heterocyclic structure containing nitrogen atoms. Benzimidazole derivatives are known for their broad range of biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide typically involves the condensation of 2-aminobenzimidazole with 4-formylphenylacetamide under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the imine group.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, making it effective against certain diseases .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
Uniqueness
N-(4-(((1H-Benzo[d]imidazol-2-yl)methylene)amino)phenyl)acetamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other benzimidazole derivatives. This makes it a valuable compound for developing new therapeutic agents .
Properties
CAS No. |
819858-19-0 |
|---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylmethylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C16H14N4O/c1-11(21)18-13-8-6-12(7-9-13)17-10-16-19-14-4-2-3-5-15(14)20-16/h2-10H,1H3,(H,18,21)(H,19,20) |
InChI Key |
PNRDQJMQMSKQKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Thieno[2,3-d]pyridazin-7-amine](/img/structure/B12946982.png)










